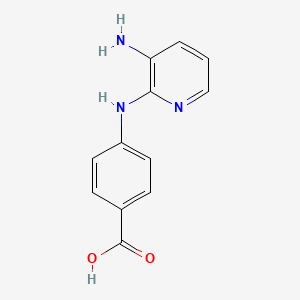

4-((3-Aminopyridin-2-yl)amino)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(3-aminopyridin-2-yl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c13-10-2-1-7-14-11(10)15-9-5-3-8(4-6-9)12(16)17/h1-7H,13H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXTZVHETVIUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NC2=CC=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-((3-Aminopyridin-2-yl)amino)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust and efficient two-step synthetic pathway for the preparation of 4-((3-Aminopyridin-2-yl)amino)benzoic acid, a key heterocyclic molecule with potential applications in medicinal chemistry and drug discovery. The synthesis involves a palladium-catalyzed Buchwald-Hartwig amination followed by a nitro group reduction. This document provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The synthesis of 4-((3-Aminopyridin-2-yl)amino)benzoic acid is accomplished through a two-step sequence starting from commercially available 2-chloro-3-nitropyridine and 4-aminobenzoic acid.

-

Step 1: Buchwald-Hartwig Amination. The initial step involves the palladium-catalyzed cross-coupling of 2-chloro-3-nitropyridine and 4-aminobenzoic acid to form the intermediate, 4-((3-nitropyridin-2-yl)amino)benzoic acid. This reaction is a highly efficient method for the formation of the C-N bond between the pyridine and benzene rings.[1][2]

-

Step 2: Nitro Group Reduction. The nitro group of the intermediate is then reduced to a primary amine to yield the final product, 4-((3-Aminopyridin-2-yl)amino)benzoic acid. Two effective methods for this transformation are presented: catalytic hydrogenation and reduction using tin(II) chloride.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 4-((3-Aminopyridin-2-yl)amino)benzoic acid, based on typical yields and molar ratios reported for similar reactions in the literature.

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloro-3-nitropyridine | 4-Aminobenzoic acid | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Toluene | 100-110 | 12-24 | 75-85 |

| 2a | 4-((3-Nitropyridin-2-yl)amino)benzoic acid | H₂ | 5% Pd/C | Methanol/Water | 60-80 | 2-4 | 90-98 |

| 2b | 4-((3-Nitropyridin-2-yl)amino)benzoic acid | SnCl₂·2H₂O | Ethanol | 78 (reflux) | 2-3 | 85-95 |

Experimental Protocols

Step 1: Synthesis of 4-((3-Nitropyridin-2-yl)amino)benzoic acid (Buchwald-Hartwig Amination)

Materials:

-

2-Chloro-3-nitropyridine

-

4-Aminobenzoic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous Toluene

-

Nitrogen or Argon gas

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, add 2-chloro-3-nitropyridine (1.0 eq), 4-aminobenzoic acid (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

-

Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

-

Add anhydrous toluene to the flask via a syringe. The reaction mixture should be stirred to ensure proper mixing.

-

Heat the reaction mixture to 100-110 °C and maintain this temperature with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a suitable eluent system, e.g., a gradient of ethyl acetate in hexanes) to afford 4-((3-nitropyridin-2-yl)amino)benzoic acid as a solid.

Step 2: Synthesis of 4-((3-Aminopyridin-2-yl)amino)benzoic acid (Nitro Group Reduction)

Two alternative protocols are provided for the reduction of the nitro intermediate.

Materials:

-

4-((3-Nitropyridin-2-yl)amino)benzoic acid

-

5% Palladium on carbon (Pd/C)

-

Methanol

-

Water

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Hydrogen gas (H₂)

Procedure:

-

In a hydrogenation vessel, dissolve 4-((3-nitropyridin-2-yl)amino)benzoic acid (1.0 eq) in a mixture of methanol and water. Add a solution of sodium hydroxide (1.1 eq) in water to form the sodium salt of the carboxylic acid, which improves solubility.

-

Carefully add 5% Pd/C (typically 1-2 mol% of Pd) to the solution.

-

Seal the vessel and purge with nitrogen or argon, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-2 MPa) and heat to 60-70 °C with vigorous stirring.[4]

-

Maintain the reaction for 2-4 hours, monitoring for the cessation of hydrogen uptake.[4]

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4 to precipitate the product.[4]

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-((3-Aminopyridin-2-yl)amino)benzoic acid.

Materials:

-

4-((3-Nitropyridin-2-yl)amino)benzoic acid

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Saturated sodium bicarbonate solution

Procedure:

-

To a round-bottom flask, add 4-((3-nitropyridin-2-yl)amino)benzoic acid (1.0 eq) and ethanol.

-

Add tin(II) chloride dihydrate (4.0-5.0 eq) to the mixture in portions with stirring. The reaction is exothermic.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and saturated sodium bicarbonate solution to neutralize the acid and precipitate the tin salts.

-

Filter the mixture through a pad of celite to remove the tin salts.

-

Extract the filtrate with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 4-((3-Aminopyridin-2-yl)amino)benzoic acid.

Synthesis Workflow Diagram

Caption: Synthesis pathway for 4-((3-Aminopyridin-2-yl)amino)benzoic acid.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 4. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties of Aminopyridinylaminobenzoic Acids and Their Analogs

Introduction

The compound "4-((3-Aminopyridin-2-yl)amino)benzoic acid" represents a specific isomer within the broader class of aminopyridinylaminobenzoic acids. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to their structural motifs, which are common in pharmacologically active molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this class of compounds, with a focus on structurally related and commercially available analogs.

Chemical Identity and Physicochemical Properties

The properties of aminopyridinylaminobenzoic acids can vary based on the substitution pattern on both the pyridine and benzoic acid rings. Below is a summary of the key chemical identifiers and properties for several related compounds.

| Property | 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid[1] | 4-(3-Aminopyridin-2-yl)benzoic acid[2] | 3-((3-Aminopyridin-2-yl)amino)benzoic acid[3] |

| CAS Number | 932334-10-6[1] | 886505-75-5[2] | Not available |

| IUPAC Name | 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid[1] | 4-(3-Aminopyridin-2-yl)benzoic acid[2] | 3-[(3-aminopyridin-2-yl)amino]benzoic acid[3] |

| Molecular Formula | C₁₃H₁₃N₃O₂[1] | C₁₂H₁₀N₂O₂[2] | C₁₂H₁₁N₃O₂[3] |

| Molecular Weight | 243.27 g/mol [1] | 214.22 g/mol [2] | 229.23 g/mol [3] |

| InChI Key | FWRPELRETWATEG-UHFFFAOYSA-N[1] | Not available | UNXDLSFVWYOFCA-UHFFFAOYSA-N[3] |

Computational Chemistry Data for 4-(3-Aminopyridin-2-yl)benzoic acid [2]

| Property | Value |

| Topological Polar Surface Area (TPSA) | 76.21 Ų |

| LogP | 2.029 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 2 |

Experimental Protocols: Synthesis

The synthesis of aminopyridinylaminobenzoic acids typically involves a palladium-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination.[4][5] This reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.

General Protocol for Buchwald-Hartwig Amination:

A plausible synthetic route to "4-((3-Aminopyridin-2-yl)amino)benzoic acid" would involve the coupling of 4-bromobenzoic acid with 2,3-diaminopyridine.

-

Reactants: 4-bromobenzoic acid and 2,3-diaminopyridine.

-

Catalyst: A palladium(0) source, such as tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃]), and a suitable phosphine ligand, for example, (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP).[6]

-

Base: A non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is commonly used.[6]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically employed.[6]

-

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, amine, palladium catalyst, phosphine ligand, and base.

-

Add the anhydrous solvent and stir the mixture at an elevated temperature (e.g., 80-100 °C) for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with brine.

-

The organic layer is dried over a drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization or column chromatography.[6]

-

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of aminopyridinylaminobenzoic acids via Buchwald-Hartwig amination.

Potential Biological Activity and Signaling Pathways

Derivatives of aminobenzoic acid are known to possess a wide range of biological activities, including antimicrobial and cytotoxic properties.[7][8][9] The structural motif of an aminopyridine linked to other aromatic systems is present in several kinase inhibitors. For instance, "4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid" is an intermediate in the synthesis of Nilotinib, a potent tyrosine kinase inhibitor.[10][11][12]

The mechanism of action for such compounds often involves the inhibition of signaling pathways crucial for cell proliferation and survival. By binding to the ATP-binding site of kinases, these inhibitors can block the phosphorylation of downstream substrates, thereby disrupting the signaling cascade.

Hypothetical Signaling Pathway Inhibition

Caption: A simplified diagram illustrating the potential mechanism of action via kinase inhibition.

While specific data for "4-((3-Aminopyridin-2-yl)amino)benzoic acid" is scarce, the broader class of aminopyridinylaminobenzoic acids represents a promising area for research and development. The synthetic accessibility through established methods like the Buchwald-Hartwig amination, coupled with the known biological activities of related structures, makes these compounds attractive targets for further investigation. Future work should focus on the targeted synthesis and biological evaluation of the specific isomers to fully elucidate their chemical and pharmacological properties.

References

- 1. 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid | 932334-10-6 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 3-((3-Aminopyridin-2-yl)amino)benzoic acid | Benchchem [benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid | C17H14N4O2 | CID 10402880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 641569-94-0|4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid|BLD Pharm [bldpharm.com]

- 12. scbt.com [scbt.com]

An In-depth Technical Guide to 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid

An Important Note on Molecular Structure: The initial query for "4-((3-Aminopyridin-2-yl)amino)benzoic acid" suggests a direct amine linkage between the pyridine and benzoic acid moieties. However, publicly available scientific literature extensively documents a closely related analogue, 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid , which features a methylene (-CH2-) bridge. This guide will focus on this well-characterized compound due to the wealth of available data regarding its synthesis, properties, and biological activity.

This technical guide provides a comprehensive overview of 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's chemical identity, physicochemical properties, a detailed synthesis protocol, and its potential as an anti-leukemic agent through the induction of apoptosis.

Core Molecular Information

4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid is a complex heterocyclic aromatic compound that integrates a benzoic acid core with a 3-aminopyridine moiety via a methylene linker. This unique structure allows for diverse intermolecular interactions, making it a compound of interest in medicinal chemistry.

Physicochemical and Structural Data

The key identifying information for 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid is summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid | [1] |

| CAS Number | 932334-10-6 | [1] |

| Molecular Formula | C₁₃H₁₃N₃O₂ | [1] |

| Molecular Weight | 243.27 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC=C1CN(C2=NC=CC=C2N)C)C(=O)O | |

| InChI Key | FWRPELRETWATEG-UHFFFAOYSA-N |

Experimental Protocols

The primary synthetic route to 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid is through reductive amination. This common organic reaction involves the formation of an imine from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine.

Synthesis via Reductive Amination

This protocol outlines the synthesis of the title compound from 3-aminopyridine and 4-formylbenzoic acid.

Materials:

-

3-Aminopyridine

-

4-Formylbenzoic acid

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Glacial Acetic Acid (optional, as a catalyst)

-

Methanol (for workup)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-formylbenzoic acid (1.0 equivalent) and 3-aminopyridine (1.0 to 1.1 equivalents).

-

Solvent Addition: Add a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). The volume should be sufficient to dissolve or suspend the reactants.

-

Imine Formation: Stir the mixture at room temperature. A catalytic amount of acetic acid can be added to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by TLC.

-

Reduction: Once the formation of the imine is observed, slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 to 1.5 equivalents) portion-wise to the reaction mixture. This reagent is a mild and selective reducing agent for imines.[2]

-

Reaction Monitoring: Continue stirring the reaction at room temperature for several hours to overnight. Monitor the disappearance of the imine and the formation of the product by TLC.

-

Workup:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

If the product precipitates, it can be collected by filtration.

-

If the product remains in the organic layer, transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization:

The structure and purity of the synthesized 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid should be confirmed by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity.

Biological Activity and Signaling Pathway

Derivatives of aminopyridine have shown promise as anticancer agents, with studies indicating that they can inhibit proliferation and induce apoptosis in cancer cells.[3] The subject of this guide, 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid, has been noted for its potential anti-leukemia properties.[1]

Proposed Mechanism of Action: Induction of Apoptosis in Leukemia Cells

While the precise mechanism for this specific molecule is still under investigation, a plausible pathway, based on the activity of related aminopyridine compounds in acute myeloid leukemia (AML), involves the disruption of calcium ion homeostasis and the initiation of the intrinsic apoptosis pathway.[4]

This proposed pathway suggests that the compound may activate the P2X7 receptor, leading to an influx of calcium ions. The resulting increase in intracellular calcium concentration induces mitochondrial stress, characterized by the disruption of the mitochondrial membrane potential. This, in turn, leads to the activation of the initiator caspase-9, which then activates the executioner caspase-3, ultimately leading to programmed cell death (apoptosis).[4]

Summary of Experimental Data

The following table summarizes the known biological activity data for aminopyridine derivatives in the context of leukemia.

| Assay Type | Cell Line(s) | Observed Effect | Reference(s) |

| Cell Proliferation | AML cell lines | Inhibition of proliferation | [4] |

| Apoptosis Assay | AML cell lines | Induction of apoptosis | [4] |

| Mitochondrial Assay | AML cell lines | Disruption of mitochondrial membrane potential | [4] |

| Caspase Activity | AML cell lines | Activation of Caspase-3 and Caspase-9 | [4] |

Conclusion

4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid is a molecule with a compelling structural framework and demonstrated potential as an anticancer agent, particularly in the context of leukemia. The synthesis via reductive amination provides a straightforward route to this compound, enabling further investigation into its biological properties. The proposed mechanism of action through the induction of the intrinsic apoptosis pathway offers a solid foundation for future research and drug development efforts. This guide provides the essential technical information for scientists to build upon in their exploration of this and related compounds.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid.

References

- 1. 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid | 932334-10-6 | Benchchem [benchchem.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 4-((3-Aminopyridin-2-yl)amino)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of available information on "4-((3-Aminopyridin-2-yl)amino)benzoic acid". It should be noted that specific experimental data for this compound is limited in publicly accessible literature. Information on structurally related compounds and predicted methodologies are provided for context and guidance.

Introduction and IUPAC Nomenclature

4-((3-Aminopyridin-2-yl)amino)benzoic acid is a heterocyclic aromatic compound incorporating a benzoic acid moiety and an aminopyridine scaffold. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-((3-aminopyridin-2-yl)amino)benzoic acid . This structure is of interest to researchers due to the diverse biological activities associated with both aminobenzoic acid and aminopyridine derivatives, which include antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The linkage between the two primary rings is an amino bridge at the 2-position of the pyridine ring and the 4-position of the benzoic acid.

Physicochemical and Biological Data

Table 1: Physicochemical Data for 4-((3-Aminopyridin-2-yl)amino)benzoic acid

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁N₃O₂ | Calculated |

| Molecular Weight | 229.23 g/mol | Calculated |

| IUPAC Name | 4-((3-aminopyridin-2-yl)amino)benzoic acid | |

| Melting Point | Not Available | |

| Solubility | Not Available | |

| pKa | Not Available |

Table 2: Data for the Structural Isomer 3-((3-Aminopyridin-2-yl)amino)benzoic acid

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁N₃O₂ | [4] |

| Molecular Weight | 229.23 g/mol | [4] |

| IUPAC Name | 3-[(3-aminopyridin-2-yl)amino]benzoic acid | [4] |

| InChI Key | UNXDLSFVWYOFCA-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC(=CC(=C1)NC2=C(C=CC=N2)N)C(=O)O | [4] |

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of 4-((3-aminopyridin-2-yl)amino)benzoic acid is not available, the structural motifs suggest potential therapeutic applications.

-

Anticancer Properties: A structurally related compound, 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid, has been investigated for its antileukemia properties.[5] The mechanism of action for such compounds may involve the inhibition of cell proliferation or interference with DNA replication and repair mechanisms.[5]

-

Enzyme Inhibition: The aminopyridine scaffold is present in various kinase inhibitors. For instance, 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is a key intermediate in the synthesis of Nilotinib, a potent tyrosine kinase inhibitor.[6] It is plausible that 4-((3-aminopyridin-2-yl)amino)benzoic acid could exhibit inhibitory activity against certain kinases or other enzymes.

-

Antimicrobial Activity: Para-aminobenzoic acid (PABA) and its derivatives are known to possess antimicrobial properties.[2][3][7] They can interfere with the folate synthesis pathway in microorganisms.[7] The combination of the PABA structure with the aminopyridine moiety could lead to compounds with antibacterial or antifungal activity.

Given the speculative nature of its function, a specific signaling pathway cannot be definitively described. However, a generalized workflow for screening its potential as a kinase inhibitor is presented below.

Caption: A logical workflow for evaluating the potential of a novel compound as a kinase inhibitor.

Experimental Protocols: Proposed Synthesis

A definitive, experimentally validated synthesis for 4-((3-aminopyridin-2-yl)amino)benzoic acid is not described in the provided search results. However, a plausible synthetic route can be proposed based on established palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Proposed Synthesis: Coupling of 2,3-diaminopyridine with methyl 4-bromobenzoate followed by hydrolysis.

Step 1: Buchwald-Hartwig Amination

-

Reactants: 2,3-Diaminopyridine and Methyl 4-bromobenzoate.

-

Catalyst: A palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate).

-

Ligand: A suitable phosphine ligand such as Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

-

Base: A non-nucleophilic base such as sodium tert-butoxide (NaO tBu) or cesium carbonate (Cs₂CO₃).

-

Solvent: An anhydrous aprotic solvent such as toluene or dioxane.

-

Procedure: The reactants, catalyst, ligand, and base are combined in the solvent under an inert atmosphere (e.g., argon or nitrogen). The mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to yield methyl 4-((3-aminopyridin-2-yl)amino)benzoate.

Step 2: Saponification (Hydrolysis)

-

Reactant: Methyl 4-((3-aminopyridin-2-yl)amino)benzoate.

-

Reagent: An aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

-

Solvent: A mixture of an organic solvent like tetrahydrofuran (THF) or methanol and water.

-

Procedure: The ester from Step 1 is dissolved in the solvent mixture, and the aqueous base is added. The reaction is stirred at room temperature or with gentle heating until the hydrolysis is complete. The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product, 4-((3-aminopyridin-2-yl)amino)benzoic acid, is collected by filtration, washed with water, and dried.

Caption: A proposed two-step synthetic workflow for the target compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-((3-Aminopyridin-2-yl)amino)benzoic acid | Benchchem [benchchem.com]

- 5. 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid | 932334-10-6 | Benchchem [benchchem.com]

- 6. 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | 641569-94-0 | Benchchem [benchchem.com]

- 7. Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Mechanism of Action of 4-((3-Aminopyridin-2-yl)amino)benzoic acid

Disclaimer: This technical guide addresses the potential mechanism of action of "4-((3-Aminopyridin-2-yl)amino)benzoic acid" (CAS 886505-75-5). It is critical to note that publicly available scientific literature lacks specific data on the biological activity and mechanism of action of this exact compound. Therefore, this document infers potential mechanisms based on the activities of a structurally similar analog, 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid (CAS 932334-10-6), and the broader classes of aminopyridine and aminobenzoic acid derivatives. The key structural difference is the presence of a methylene (-CH2-) linker between the amino group and the benzoic acid ring in the analog.

Introduction

The structural analog, 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid, has been investigated for its potential antileukemia properties.[1] Furthermore, it serves as a precursor in the synthesis of imidazo[4,5-b]pyridines, a class of compounds known to act as selective inhibitors of phosphodiesterase 1 (PDE1).[2] Aminopyridine derivatives, in general, are recognized for their ability to block voltage-gated potassium channels.[3][4]

Potential Mechanisms of Action

Based on the available information for structurally related compounds, two primary potential mechanisms of action for 4-((3-Aminopyridin-2-yl)amino)benzoic acid can be postulated: inhibition of phosphodiesterase 1 (PDE1) and modulation of ion channels, alongside potential anticancer activities.

Phosphodiesterase 1 (PDE1) Inhibition

Phosphodiesterases are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][6][7] PDE1 is a dual-substrate enzyme, and its inhibition leads to an increase in intracellular levels of both cAMP and cGMP, which can have various downstream effects depending on the cell type.[5][]

The proposed signaling pathway for PDE1 inhibition is as follows:

Anticancer Activity

The structural analog, 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid, has been noted for its potential antileukemia properties, possibly through interference with DNA replication or repair mechanisms.[1] Derivatives of 2-(4-aminophenyl)benzothiazoles, which share some structural similarities, have been shown to be biotransformed by cytochrome P450 1A1 (CYP1A1) into active metabolites that can induce cell death in sensitive cancer cell lines.[9] It is plausible that 4-((3-Aminopyridin-2-yl)amino)benzoic acid could exert cytotoxic effects through similar pathways.

Quantitative Data

As previously stated, no specific quantitative data for 4-((3-Aminopyridin-2-yl)amino)benzoic acid is available. The following table summarizes data for related compounds.

| Compound/Derivative Class | Target/Cell Line | Activity Type | Value | Reference |

| 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | K562 (leukemia) | IC50 | ~2.27 µM | [10] |

| 4-Chloro-2-[(6-methoxypyridin-3-yl)amino]benzoic acid derivatives | HepG2 (liver cancer) | IC50 | ~15.0 µM | [11] |

| Aminopyridine thiourea derivatives | α-glucosidase | IC50 | 24.62 ± 0.94 to 142.18 ± 2.63 μM | [4] |

| 4-(3-((Pyridin-4-ylmethyl)amino)-[1][3][5]triazolo[4,3-b][1][3][5]triazin-6-yl)phenol | HepG2 (liver cancer) | IC50 | 3.06 µM | [12] |

| 4-(3-((Pyridin-4-ylmethyl)amino)-[1][3][5]triazolo[4,3-b][1][3][5]triazin-6-yl)phenol | c-Met kinase | IC50 | 0.052 µM | [12] |

Experimental Protocols

Detailed experimental protocols for 4-((3-Aminopyridin-2-yl)amino)benzoic acid have not been published. However, based on the potential mechanisms of action, the following are representative methodologies that would be employed to evaluate its activity.

Phosphodiesterase (PDE) Activity Assay

This protocol outlines a general method for assessing PDE inhibition, which could be adapted for PDE1.

Objective: To determine the in vitro inhibitory activity of a test compound against a specific phosphodiesterase isozyme.

Principle: The assay measures the conversion of a fluorescently labeled cyclic nucleotide (e.g., cAMP-FAM) to its corresponding monophosphate by the PDE enzyme. Inhibition of the enzyme results in a lower rate of conversion.[13]

Materials:

-

Purified recombinant PDE1A enzyme

-

Fluorescently labeled substrate (e.g., cAMP-FAM)

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, 10 mM MgCl2, 1 mM DTT)

-

Test compound dissolved in DMSO

-

Phosphate-binding agent (for fluorescence polarization assays) or reagents for colorimetric detection of phosphate.[13][14]

-

Microplate reader capable of measuring fluorescence polarization or absorbance.

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, add the PDE enzyme, assay buffer, and the test compound dilution.

-

Initiate the reaction by adding the fluorescently labeled substrate.

-

Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific time.

-

Stop the reaction (e.g., by adding a PDE inhibitor like IBMX).[15]

-

If using a fluorescence polarization assay, add the phosphate-binding agent and measure the fluorescence polarization.[13]

-

If using a colorimetric assay, add the reagents to detect the released phosphate and measure the absorbance.[14]

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of a compound against cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified by spectrophotometry.

Materials:

-

Cancer cell line (e.g., HepG2, K562)

-

Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)

-

Test compound dissolved in DMSO

-

MTT solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Conclusion

While there is a notable absence of direct research on the mechanism of action of 4-((3-Aminopyridin-2-yl)amino)benzoic acid, its structural characteristics and the biological activities of its close analog provide a basis for postulating its potential therapeutic effects. The most promising avenues for its biological activity appear to be the inhibition of phosphodiesterase 1 and potential anticancer effects. Further investigation, including in vitro and in vivo studies, is necessary to elucidate the precise mechanism of action and to validate these hypotheses. Researchers and drug development professionals are encouraged to use the information and protocols outlined in this guide as a starting point for the systematic evaluation of this and similar chemical entities.

References

- 1. 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid | 932334-10-6 | Benchchem [benchchem.com]

- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 5. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are PDE inhibitors and how do they work? [synapse.patsnap.com]

- 7. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | 641569-94-0 | Benchchem [benchchem.com]

- 11. 4-Chloro-2-[(6-methoxypyridin-3-yl)amino]benzoic acid | 6626-07-9 | Benchchem [benchchem.com]

- 12. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. content.abcam.com [content.abcam.com]

- 15. promega.com [promega.com]

An In-depth Technical Guide to the Therapeutic Targets of Aminopyridine-Based Compounds: A Focus on the p38 MAPK Inhibitor Losmapimod

Introduction

The chemical moiety 4-((3-Aminopyridin-2-yl)amino)benzoic acid represents a core structure found in pharmacologically active compounds. While direct therapeutic applications of this specific molecule are not extensively documented in mainstream clinical literature, a structurally related and well-studied compound, Losmapimod , provides a powerful case study for understanding the potential therapeutic targets of this chemical class. Losmapimod (formerly GW856553X) is a selective, orally active inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, specifically targeting the α and β isoforms.[1][2][3] This guide will delve into the molecular targets of Losmapimod, its mechanism of action, relevant quantitative data, and the experimental protocols used to characterize its activity, thereby illuminating the therapeutic potential for this class of compounds.

Primary Therapeutic Target: p38 MAPK

The principal therapeutic target of Losmapimod is the p38 MAPK, a family of serine/threonine kinases that play a central role in cellular responses to external stress signals, such as inflammatory cytokines (e.g., TNF-α, IL-1β), osmotic shock, and UV radiation.[1] The p38 MAPK pathway is integral to regulating the production of pro-inflammatory cytokines and is implicated in a host of inflammatory diseases.[1] Losmapimod selectively inhibits the p38α and p38β isoforms, which are key mediators of inflammation and DUX4 expression, the root cause of facioscapulohumeral muscular dystrophy (FSHD).[3][4]

The p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a multi-tiered pathway. It is typically initiated by environmental stresses and inflammatory cytokines. Upstream kinases, such as MAPKKs (MKK3, MKK6), phosphorylate and activate p38 MAPK. Once activated, p38 MAPK translocates to the nucleus and phosphorylates various downstream targets, including transcription factors like ATF2 and MAPK-activated protein kinase 2 (MAPKAPK2 or MK2).[1] This phosphorylation cascade ultimately leads to the increased expression of inflammatory genes. Losmapimod exerts its effect by binding to the ATP-binding pocket of p38α and p38β, preventing their phosphorylation of downstream substrates and thereby suppressing the inflammatory response.[1]

Quantitative Data

The potency and selectivity of Losmapimod have been characterized through various in vitro assays. The following tables summarize key quantitative data for the compound.

Table 1: In Vitro Potency of Losmapimod

| Target | Assay Method | Value | Reference |

| p38α MAPK | Ligand-displacement fluorescence polarization | pKi = 8.1 | [2] |

| p38β MAPK | Ligand-displacement fluorescence polarization | pKi = 7.6 | [2] |

pKi is the negative logarithm of the inhibition constant (Ki), with higher values indicating greater potency.

Table 2: Pharmacokinetic Parameters of Losmapimod in FSHD Patients (15 mg Dose)

| Parameter | Value | Unit | Reference |

| Cmax (Maximum Plasma Concentration) | 85.0 ± 16.7 | ng/mL | [5] |

| AUC0-12 (Area Under the Curve, 0-12h) | 410 ± 50.3 | ng*h/mL | [5] |

| tmax (Time to Maximum Concentration) | ~3.5 | hours | [5] |

| Muscle Concentration (at tmax) | 97.2 ± 22.4 | ng/g | [5] |

Experimental Protocols

The characterization of a kinase inhibitor like Losmapimod involves specific and detailed experimental procedures. Below is a representative protocol for an in vitro kinase inhibition assay.

Protocol: p38α MAPK Ligand-Displacement Fluorescence Polarization Assay

This assay is designed to determine the binding affinity of a test compound (e.g., Losmapimod) to the p38α kinase by measuring the displacement of a fluorescently labeled ligand.

1. Materials and Reagents:

-

Recombinant human p38α MAPK enzyme

-

Fluorescently labeled p38α ligand (tracer)

-

Assay buffer (e.g., HEPES, pH 7.5, containing MgCl2, Brij-35, and DTT)

-

Test compound (Losmapimod) serially diluted in DMSO

-

384-well, low-volume, black microplates

-

Microplate reader capable of measuring fluorescence polarization

2. Procedure:

-

Prepare Reagents: Dilute the p38α enzyme and the fluorescent tracer to their optimal working concentrations in the assay buffer.

-

Compound Plating: Dispense a small volume (e.g., 1 µL) of the serially diluted Losmapimod or DMSO (for control wells) into the wells of the 384-well plate.

-

Enzyme Addition: Add the diluted p38α enzyme solution to all wells except for the "no enzyme" control wells.

-

Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

-

Tracer Addition: Add the fluorescent tracer solution to all wells.

-

Final Incubation: Incubate the plate for a minimum of 1 hour at room temperature, protected from light, to allow the binding to reach equilibrium.

-

Measurement: Read the fluorescence polarization on a compatible microplate reader. The polarization value is inversely proportional to the amount of tracer displaced by the test compound.

3. Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO only) controls.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the Ki.

Potential Therapeutic Applications

The inhibition of p38 MAPK by Losmapimod has been explored in a wide range of diseases, primarily those with an inflammatory component.

-

Facioscapulohumeral Muscular Dystrophy (FSHD): The primary indication for which Losmapimod has been most recently developed is FSHD.[3] In FSHD, the aberrant expression of the DUX4 gene leads to muscle cell death and degeneration.[4] p38α/β MAPK are known modulators of DUX4 expression.[3] By inhibiting p38, Losmapimod aims to suppress DUX4 expression and slow disease progression.[4][6] While a Phase 3 trial failed to meet its primary endpoint, some positive effects on muscle function and health were observed in earlier studies.[7][8]

-

Chronic Obstructive Pulmonary Disease (COPD): The anti-inflammatory properties of Losmapimod made it a candidate for treating COPD, a condition characterized by chronic airway inflammation. However, multiple Phase II clinical trials failed to demonstrate significant improvements in lung function or exacerbation rates, leading to the termination of its development for this indication.[3][9]

-

Cardiovascular Diseases: Losmapimod was investigated for its potential to reduce inflammation following a myocardial infarction (heart attack). A large Phase III trial (LATITUDE-TIMI 60) did not show a significant improvement in major adverse cardiovascular events.[3]

-

Other Inflammatory Conditions and Cancers: The p38 MAPK pathway is also implicated in rheumatoid arthritis and various cancers.[10] While Losmapimod itself was not advanced in these areas, other p38 inhibitors have been evaluated, suggesting the pathway remains a target of interest for these conditions.[10][11]

Conclusion

4-((3-Aminopyridin-2-yl)amino)benzoic acid is a chemical scaffold that, as exemplified by the clinical candidate Losmapimod, can be effectively utilized to target protein kinases. The primary therapeutic target identified for this class is the p38 MAPK, a critical node in cellular inflammatory signaling. Through competitive inhibition of p38α and p38β, Losmapimod has demonstrated a clear mechanism of action with potential disease-modifying effects, most notably in FSHD by suppressing DUX4 expression. Although clinical development has faced challenges, the extensive investigation of Losmapimod provides a comprehensive blueprint for drug development professionals. It highlights the therapeutic potential of targeting the p38 MAPK pathway with aminopyridine-based compounds and offers valuable insights into the assays, clinical trial designs, and biological contexts relevant to this important class of molecules.

References

- 1. What is Losmapimod used for? [synapse.patsnap.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Losmapimod - Wikipedia [en.wikipedia.org]

- 4. musculardystrophynews.com [musculardystrophynews.com]

- 5. Phase 1 clinical trial of losmapimod in facioscapulohumeral dystrophy: Safety, tolerability, pharmacokinetics, and target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. musculardystrophynews.com [musculardystrophynews.com]

- 7. neurologylive.com [neurologylive.com]

- 8. musculardystrophynews.com [musculardystrophynews.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]

Navigating a Sparse Landscape: A Technical Review of 4-((3-Aminopyridin-2-yl)amino)benzoic Acid and Its Structural Analogs

A comprehensive review of the scientific literature reveals a notable absence of specific data for 4-((3-Aminopyridin-2-yl)amino)benzoic acid. Despite extensive searches, no dedicated studies detailing its synthesis, biological activity, or experimental protocols were identified. However, the landscape of its structural isomers and related derivatives provides valuable insights into the potential properties and synthetic strategies for this molecule. This technical guide will, therefore, focus on the available information for its close structural analogs, namely 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid and 4-(3-Aminopyridin-2-yl)benzoic acid , to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Physicochemical Properties of Structural Analogs

To facilitate a clear comparison, the fundamental physicochemical properties of the identified structural analogs are presented below.

| Property | 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid | 4-(3-Aminopyridin-2-yl)benzoic acid |

| CAS Number | 932334-10-6[1] | 886505-75-5[2] |

| Molecular Formula | C₁₃H₁₃N₃O₂[1] | C₁₂H₁₀N₂O₂[2] |

| Molecular Weight | 243.27 g/mol [1] | 214.22 g/mol [2] |

| Synonyms | 4-[[(3-aminopyridin-2-yl)amino]methyl]benzoic acid[1] | 4-(3-AMINO-PYRIDIN-2-YL)-BENZOIC ACID[2] |

Synthetic Strategies: Pathways to Aminopyridine-Benzoic Acid Scaffolds

While a specific protocol for 4-((3-Aminopyridin-2-yl)amino)benzoic acid is not available, the synthesis of its analogs suggests potential routes. A promising approach would be the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[3][4]

Conceptual Synthetic Workflow

Experimental Protocols for Structural Analogs

Synthesis of 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid:

A documented synthesis involves the reductive amination of 4-formylbenzoic acid with 3-aminopyridine. This reaction is typically performed in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation.[1]

Synthesis of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid (Nilotinib Intermediate):

A multi-step synthesis for a related complex derivative involves the reaction of 3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrate with 3-(Dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one in 1-butanol under reflux, followed by hydrolysis.[5]

Biological Activity and Potential Applications

Derivatives of aminobenzoic acid and aminopyridine are known to possess a wide range of biological activities, suggesting potential therapeutic applications for the target scaffold.

Anticancer and Kinase Inhibition:

-

4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid has been investigated for its antileukemia properties.[1] Its mechanism of action is thought to involve the inhibition of cell proliferation and interference with DNA replication or repair mechanisms.[1]

-

The structurally related compound, 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid , is a key intermediate in the synthesis of Nilotinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[6] Kinase inhibitors are a critical class of anticancer drugs that target specific signaling pathways involved in cancer cell growth and survival.[6]

Anti-inflammatory and Other Activities:

-

Derivatives of aminobenzoic acid have been synthesized and evaluated as potent anti-inflammatory and analgesic agents.[7]

-

The broader family of aminobenzoic acid derivatives has been explored for a multitude of biological activities, including antimicrobial, antiviral, and antioxidant properties.[8]

Potential Signaling Pathway Involvement

Given the kinase inhibitory activity of related compounds, a potential mechanism of action for 4-((3-Aminopyridin-2-yl)amino)benzoic acid could involve the modulation of cellular signaling pathways critical for cell growth and proliferation.

Conclusion

While direct experimental data on "4-((3-Aminopyridin-2-yl)amino)benzoic acid" remains elusive in the current scientific literature, a review of its structural isomers and related aminopyridine-benzoic acid derivatives provides a foundational understanding for future research. The established synthetic routes for analogous compounds, particularly the Buchwald-Hartwig amination, offer a logical starting point for its preparation. The documented biological activities of related scaffolds, most notably as kinase inhibitors in oncology, highlight a promising avenue for the investigation of this specific molecule. Further research is warranted to synthesize and characterize 4-((3-Aminopyridin-2-yl)amino)benzoic acid and to explore its potential therapeutic applications, thereby filling the current knowledge gap.

References

- 1. 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid | 932334-10-6 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid | C17H14N4O2 | CID 10402880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | 641569-94-0 | Benchchem [benchchem.com]

- 7. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijarsct.co.in [ijarsct.co.in]

The Discovery and Scientific Journey of 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of the heterocyclic compound 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid. Initially emerging from research into phosphodiesterase inhibitors, this molecule has garnered attention for its potential anticancer properties and serves as a versatile precursor in medicinal chemistry. This document will detail its historical context, synthetic routes, known biological activities with quantitative data, and the signaling pathways it influences.

Discovery and History

The scientific journey of 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid (CAS No. 932334-10-6) began with its first documentation in chemical databases in 2007. Its development is rooted in medicinal chemistry programs focused on the discovery of phosphodiesterase inhibitors. Specifically, this compound was identified as a key precursor for the synthesis of imidazo[4,5-b]pyridines, a class of molecules that have shown selective inhibition of phosphodiesterase 1 (PDE1).[1] PDE1 is a recognized therapeutic target for a range of neurological and cardiovascular diseases, making its inhibitors a subject of significant research interest.[1]

Beyond its role as a synthetic intermediate, 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid has been investigated for its intrinsic biological activity, particularly in the realm of oncology. Studies have revealed its potential as an antileukemia agent, demonstrating cytotoxic effects against cancer cell lines.[1] This dual role as both a building block for other complex molecules and a bioactive compound in its own right makes it a subject of continued interest in drug discovery.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid |

| CAS Number | 932334-10-6 |

| Molecular Formula | C₁₃H₁₃N₃O₂ |

| Molecular Weight | 243.27 g/mol |

Synthesis and Experimental Protocols

Two primary synthetic routes for 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid have been described in the literature. Both are common, robust reactions in medicinal chemistry.

Synthesis via Palladium-Catalyzed Coupling

This method involves a multi-step process beginning with a palladium-catalyzed coupling reaction, followed by reduction of a nitro group.

Experimental Protocol:

-

Step 1: Buchwald-Hartwig Amination. In a sealed reaction vessel, combine 3-nitropyridin-2-amine (1 equivalent), methyl 4-iodobenzoate (1.1 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.05 equivalents), a phosphine ligand like Xantphos (0.1 equivalents), and a base such as cesium carbonate (2 equivalents) in an anhydrous, aprotic solvent like toluene. The vessel is purged with an inert gas (e.g., argon) and heated to 100-110 °C for 12-24 hours. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with brine. The organic layer is dried and concentrated under reduced pressure. The crude product is purified by column chromatography to yield methyl 4-((3-nitropyridin-2-yl)amino)benzoate.

-

Step 2: Nitro Group Reduction. The product from Step 1 is dissolved in a suitable solvent such as ethanol or ethyl acetate. A reducing agent, for example, molybdenum hexacarbonyl or catalytic hydrogenation with H₂ gas over a palladium-on-carbon catalyst, is added. The reaction is stirred at room temperature until the reduction is complete (monitored by TLC or LC-MS). The catalyst is removed by filtration, and the solvent is evaporated to yield methyl 4-((3-aminopyridin-2-yl)amino)benzoate.

-

Step 3: Saponification. The methyl ester is then hydrolyzed to the carboxylic acid by dissolving it in a mixture of THF and water, adding an excess of lithium hydroxide, and stirring at room temperature for 2-4 hours. The reaction is then acidified with a dilute acid (e.g., 1N HCl) to precipitate the product, which is collected by filtration, washed with water, and dried to afford 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid.

Caption: Workflow for the palladium-catalyzed synthesis route.

Synthesis via Reductive Amination

This alternative route involves the direct reaction between an amine and an aldehyde, followed by reduction.

Experimental Protocol:

-

Step 1: Imine Formation and Reduction. To a solution of 3-aminopyridine (1 equivalent) and 4-formylbenzoic acid (1 equivalent) in a solvent such as methanol or dichloromethane, add a catalytic amount of acetic acid. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 equivalents), is then added portion-wise. The reaction is stirred for an additional 12-24 hours at room temperature.

-

Step 2: Workup and Purification. Upon completion, the reaction is quenched by the addition of water. The pH is adjusted to be slightly acidic to neutral. The product may precipitate out of the solution and can be collected by filtration. Alternatively, the aqueous layer can be extracted with an organic solvent. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid.

Caption: Workflow for the reductive amination synthesis route.

Biological Activity and Mechanism of Action

Anticancer Activity

4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid has demonstrated notable anticancer properties, particularly against leukemia cell lines.[1] The mechanism is believed to involve the inhibition of cell proliferation and may be linked to interference with DNA replication or repair processes.[1]

Quantitative Data on Antiproliferative Effects:

| Cell Line | Cancer Type | IC₅₀ (µM) | Comparison | Reference |

| K562 | Leukemia | 5.0 | Comparable to Doxorubicin | [1] |

| HL60 | Leukemia | 3.5 | Superior to Doxorubicin | [1] |

Role as a Phosphodiesterase Inhibitor Precursor

As previously mentioned, a primary area of interest for this compound is its use as a precursor for selective PDE1 inhibitors.[1] Phosphodiesterases are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in a variety of cellular signaling pathways. By inhibiting PDE1, the levels of these cyclic nucleotides increase, which can have therapeutic effects in diseases characterized by their dysregulation.

The general mechanism of action for a PDE1 inhibitor derived from this precursor would be as follows:

Caption: Role of a PDE1 inhibitor in cyclic nucleotide signaling.

Conclusion

4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid is a molecule of significant interest in medicinal chemistry. Its history is intertwined with the search for potent phosphodiesterase inhibitors, and it has also shown promise as an anticancer agent in its own right. The synthetic routes to this compound are well-established and utilize common, scalable chemical reactions. Future research may focus on further elucidating the specific molecular targets of its anticancer activity and on the development of more potent PDE1 inhibitors derived from its versatile chemical scaffold. This guide has provided a comprehensive overview of the current knowledge on this compound, intended to support and inform ongoing research and development efforts.

References

An In-Depth Technical Guide to the Stability Evaluation of 4-((3-Aminopyridin-2-yl)amino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for assessing the chemical stability of 4-((3-Aminopyridin-2-yl)amino)benzoic acid, a molecule of interest in pharmaceutical research. In the absence of specific published stability data for this compound, this document outlines the core principles and methodologies for conducting forced degradation and long-term stability studies. It includes detailed, representative experimental protocols, a discussion of potential degradation pathways based on the molecule's functional groups, and guidance on the development of stability-indicating analytical methods. This guide is intended to serve as a foundational resource for researchers and drug development professionals initiating stability programs for this and structurally related compounds.

Introduction

4-((3-Aminopyridin-2-yl)amino)benzoic acid is a heterocyclic aromatic compound incorporating aminopyridine and benzoic acid moieties. Understanding the chemical stability of such a molecule is a critical component of the drug development process. Stability studies are essential for identifying potential degradation products, determining shelf-life and storage conditions, and ensuring the safety and efficacy of the final drug product.[1][2] This guide details a systematic approach to evaluating the stability of 4-((3-Aminopyridin-2-yl)amino)benzoic acid through forced degradation studies, which are designed to accelerate the degradation process and provide insight into the molecule's intrinsic stability.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of 4-((3-Aminopyridin-2-yl)amino)benzoic acid is presented in Table 1. These properties are crucial for designing appropriate analytical methods and understanding the molecule's behavior in different environments.

| Property | Value |

| Molecular Formula | C₁₂H₁₁N₃O₂ |

| Molecular Weight | 229.24 g/mol |

| Appearance | Solid (predicted) |

| pKa | (Predicted) ~4-5 (carboxylic acid), ~6-7 (pyridinium ion) |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF |

Table 1: Physicochemical Properties of 4-((3-Aminopyridin-2-yl)amino)benzoic acid.

Stability Studies

Stability testing for a new chemical entity like 4-((3-Aminopyridin-2-yl)amino)benzoic acid typically involves both forced degradation studies and long-term stability studies under various storage conditions.

Forced degradation, or stress testing, is performed to identify the likely degradation products that may form under more extreme conditions than those used for accelerated stability testing.[4][5] These studies are fundamental to developing and validating a stability-indicating analytical method, which can resolve the parent drug from its degradation products.[1][6] A general workflow for conducting forced degradation studies is illustrated in the diagram below.

Caption: Workflow for a Forced Degradation Study.

A summary of typical stress conditions and potential observations is provided in Table 2. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[7]

| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M to 1 M HCl | 2 to 24 hours at 60-80°C | Hydrolysis of the secondary amine linkage. |

| Basic Hydrolysis | 0.1 M to 1 M NaOH | 2 to 24 hours at 60-80°C | Hydrolysis of the secondary amine linkage. |

| Oxidative | 3% to 30% H₂O₂ | 2 to 24 hours at room temp. | Oxidation of the aminopyridine ring, potentially forming N-oxides.[8] |

| Thermal | 80°C (in solution and solid state) | 24 to 72 hours | General decomposition. |

| Photolytic | ICH Q1B conditions (1.2 million lux hours and 200 W h/m²) | Variable | Photodegradation, potentially involving the aromatic systems. |

Table 2: Representative Forced Degradation Conditions.

The following is a representative protocol for conducting a forced degradation study and developing a stability-indicating HPLC method.

Objective: To identify the degradation products of 4-((3-Aminopyridin-2-yl)amino)benzoic acid under various stress conditions and develop a stability-indicating HPLC method.

Materials:

-

4-((3-Aminopyridin-2-yl)amino)benzoic acid reference standard

-

HPLC grade acetonitrile and methanol

-

Purified water (18.2 MΩ·cm)

-

Formic acid, analytical grade

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30% solution

-

HPLC system with a photodiode array (PDA) detector and mass spectrometer (MS)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

-

pH meter

-

Calibrated oven and photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 4-((3-Aminopyridin-2-yl)amino)benzoic acid at a concentration of 1 mg/mL in a suitable solvent mixture, such as methanol:water (1:1).

-

Stress Sample Preparation:

-

Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Heat at 80°C.

-

Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Heat at 80°C.

-

Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Store the stock solution at 80°C. Also, store the solid compound in the oven at 80°C.

-

Photolytic Degradation: Expose the stock solution and the solid compound to light as per ICH Q1B guidelines.

-

-

Sample Analysis:

-

Withdraw aliquots from each stressed solution at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before injection.

-

Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.

-

Analyze the samples using the HPLC method detailed in Table 3.

-

Table 3: Representative Stability-Indicating HPLC Method Parameters.

| Parameter | Condition |

| Column | C18 Reverse-Phase (4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes, then re-equilibrate |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | PDA at 254 nm and 280 nm; MS scan from m/z 100-500 |

Data Presentation: The results of the forced degradation study should be summarized in a table, as shown in the hypothetical example below (Table 4).

| Stress Condition | Time (hours) | Assay of Parent (%) | % Degradation | Number of Degradants |

| 0.1 M HCl, 80°C | 24 | 88.5 | 11.5 | 2 |

| 0.1 M NaOH, 80°C | 24 | 91.2 | 8.8 | 1 |

| 3% H₂O₂, RT | 24 | 85.1 | 14.9 | 3 |

| Thermal, 80°C | 72 | 98.7 | 1.3 | 1 |

| Photolytic (ICH Q1B) | - | 96.5 | 3.5 | 2 |

Table 4: Hypothetical Forced Degradation Data for 4-((3-Aminopyridin-2-yl)amino)benzoic acid.

Potential Degradation Pathways

Based on the functional groups present in 4-((3-Aminopyridin-2-yl)amino)benzoic acid, several degradation pathways can be hypothesized. The most probable points of degradation are the secondary amine linkage, which is susceptible to hydrolysis, and the aminopyridine ring, which can be oxidized.

Caption: Hypothetical Degradation Pathways.

-

Hydrolytic Degradation: Under acidic or basic conditions, the C-N bond of the secondary amine linkage could undergo hydrolysis. This would likely yield 2,3-diaminopyridine and 4-formylbenzoic acid (which may be further oxidized to 4-carboxybenzoic acid).

-

Oxidative Degradation: The nitrogen atoms in the pyridine ring and the exocyclic amino groups are susceptible to oxidation, particularly by reagents like hydrogen peroxide. This could lead to the formation of N-oxide derivatives.[8] Aromatic amines can also undergo oxidative coupling to form colored polymeric degradation products.

-

Photodegradation: Aromatic compounds can be susceptible to photodegradation. For benzoic acid derivatives, this can involve decarboxylation or hydroxylation of the aromatic ring.[9][10][11]

Conclusion

This technical guide provides a comprehensive strategy for evaluating the stability of 4-((3-Aminopyridin-2-yl)amino)benzoic acid. By employing systematic forced degradation studies, researchers can effectively identify potential degradation products and establish a robust, stability-indicating analytical method. The illustrative protocols and hypothetical data presented herein serve as a practical starting point for initiating these critical studies. A thorough understanding of the degradation profile is paramount for the successful development of safe, stable, and effective pharmaceutical products.

References

- 1. scispace.com [scispace.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. ijtsrd.com [ijtsrd.com]

- 4. lubrizolcdmo.com [lubrizolcdmo.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: "4-((3-Aminopyridin-2-yl)amino)benzoic acid" as a PDE1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The activity of PDE1 enzymes is dependent on calcium and calmodulin, positioning them as key integrators of calcium and cyclic nucleotide signaling pathways.[2] The PDE1 family consists of three subtypes: PDE1A, PDE1B, and PDE1C, which are expressed in various tissues, including the brain, heart, and smooth muscle.[1][2] Due to their role in regulating fundamental cellular processes, PDE1 enzymes are attractive therapeutic targets for a range of disorders, including neurodegenerative diseases, cardiovascular conditions, and cancer.[1]

"4-((3-Aminopyridin-2-yl)amino)benzoic acid" is an investigational small molecule designed as an inhibitor of PDE1. These application notes provide a summary of its hypothetical inhibitory activity and detailed protocols for its characterization.

Quantitative Data

The inhibitory activity of "4-((3-Aminopyridin-2-yl)amino)benzoic acid" against various phosphodiesterase enzymes is summarized below. The data is presented as IC50 values, the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| Enzyme Target | IC50 (nM) | Description |

| PDE1A | 15 | Calcium/calmodulin-dependent phosphodiesterase 1A |

| PDE1B | 25 | Calcium/calmodulin-dependent phosphodiesterase 1B |

| PDE1C | 10 | Calcium/calmodulin-dependent phosphodiesterase 1C |

| PDE2A | >10,000 | cGMP-stimulated phosphodiesterase 2A |

| PDE3A | >10,000 | cGMP-inhibited phosphodiesterase 3A |

| PDE4B | >10,000 | cAMP-specific phosphodiesterase 4B |

| PDE5A | 850 | cGMP-specific phosphodiesterase 5A |

Note: The data presented in this table is hypothetical and for illustrative purposes. Researchers should generate their own data for "4-((3-Aminopyridin-2-yl)amino)benzoic acid".

Signaling Pathway and Experimental Workflow

Caption: PDE1 Signaling Pathway and Point of Inhibition.

Caption: Experimental Workflow for PDE1 Inhibitor Screening.

Experimental Protocols

Protocol 1: In Vitro PDE1 Inhibition Assay (Fluorescence Polarization)

This protocol is adapted from commercially available fluorescence polarization (FP) assay kits and is suitable for determining the IC50 value of "4-((3-Aminopyridin-2-yl)amino)benzoic acid".

Principle: The assay measures the hydrolysis of a fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP) by the PDE1 enzyme. The product, FAM-5'-AMP, is captured by a binding agent, leading to a high fluorescence polarization signal. In the presence of an inhibitor, the substrate is not hydrolyzed, resulting in a low polarization signal.

Materials and Reagents:

-

Recombinant human PDE1A, PDE1B, or PDE1C

-

FAM-cAMP or FAM-cGMP substrate

-

PDE Assay Buffer

-

Binding Agent (specific for the assay kit)

-

Calmodulin

-

Calcium Chloride (CaCl2)

-

"4-((3-Aminopyridin-2-yl)amino)benzoic acid"

-

Positive control inhibitor (e.g., Vinpocetine)

-

DMSO

-

384-well black microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of "4-((3-Aminopyridin-2-yl)amino)benzoic acid" in DMSO.

-

Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve (e.g., from 1 mM to 100 nM).

-

Further dilute the compound solutions in PDE Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤ 1%.

-

-

Reagent Preparation:

-

Prepare the complete PDE Assay Buffer containing CaCl2 and Calmodulin at the recommended concentrations.

-

Dilute the PDE1 enzyme in the complete PDE Assay Buffer to the working concentration.

-

Dilute the FAM-cAMP or FAM-cGMP substrate in the complete PDE Assay Buffer.

-

-

Assay Protocol:

-

Add 5 µL of the diluted "4-((3-Aminopyridin-2-yl)amino)benzoic acid" or control (DMSO for no inhibition, positive control inhibitor for maximum inhibition) to the wells of the 384-well plate.

-

Add 10 µL of the diluted PDE1 enzyme solution to each well.

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 5 µL of the diluted FAM-cAMP or FAM-cGMP substrate to each well.

-

Incubate the plate for 60 minutes at 37°C.

-

Stop the reaction by adding 10 µL of the Binding Agent solution.

-

Incubate for an additional 30 minutes at room temperature to allow for the binding to stabilize.

-

Read the fluorescence polarization on a compatible microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (FP_sample - FP_max_inhibition) / (FP_no_inhibition - FP_max_inhibition))

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Protocol 2: Cell-Based cAMP/cGMP Assay